molecular formula C27H25F2N3O2S B2949364 2,6-difluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 851714-58-4

2,6-difluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No.: B2949364
CAS No.: 851714-58-4
M. Wt: 493.57
InChI Key: XVZAGTIHYZIPKP-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetic organic compound provided for research purposes. This complex molecule is built on a 1H-indole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and presence in many natural products and pharmaceuticals . The structure is further modified with a 2,6-difluorobenzamide group, a motif seen in various biologically active molecules and chemical intermediates . The integration of a thioether linkage and a phenethylamino moiety suggests potential for targeting various enzymatic pathways or receptors. Researchers may find this compound valuable for probing new therapeutic targets, particularly in areas such as oncology, neurology, and infectious diseases, given the established bioactivity profiles of its constituent parts . The indole nucleus, for instance, is associated with antiviral, anti-inflammatory, and anticancer properties, while substituted benzamides frequently appear in compounds with receptor-binding activity . This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

2,6-difluoro-N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F2N3O2S/c28-21-10-6-11-22(29)26(21)27(34)31-15-16-32-17-24(20-9-4-5-12-23(20)32)35-18-25(33)30-14-13-19-7-2-1-3-8-19/h1-12,17H,13-16,18H2,(H,30,33)(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVZAGTIHYZIPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Patent Literature ()

Key analogues and their distinguishing features:

Compound Name Substituents/Modifications Biological Activity/Use
2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide Oxadiazole ring, nitro group Anticancer, antiviral
N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide Cyano-fluorophenyl, methyl-oxadiazole Kinase inhibition (hypothesized)
2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethyl]-benzamide Isoxazole, triazolopyrimidine Platelet aggregation inhibition
Target Compound 2,6-Difluorophenyl, indole-thioether, phenethylamino Inferred: Kinase or protease modulation

Key Observations :

  • Substituent-Driven Activity : The oxadiazole and triazolopyrimidine groups in analogues correlate with antiplatelet or antiviral effects, while the target compound’s indole-thioether system may favor kinase or protease targeting.
  • Fluorine Impact: The 2,6-difluorophenyl group in the target compound likely improves pharmacokinetics compared to non-fluorinated analogues (e.g., nitro- or cyano-substituted derivatives) .
  • Thioether Stability : Thioether linkages, as seen in all compounds, balance metabolic stability and reactivity; however, the indole-thioether in the target may confer unique steric or electronic interactions.
Comparison with Difluorophenyl-Containing Pesticides ()
  • Shared 2,6-Difluorophenyl Motif : Enhances binding to enzymes (e.g., acetolactate synthase in flumetsulam) through hydrophobic and hydrogen-bonding interactions .

Research Findings and Gaps

  • Activity Predictions : Molecular docking studies of similar benzamide derivatives suggest the target compound may inhibit Bcr-Abl or EGFR kinases due to its indole-thioether scaffold .
  • Synthetic Challenges: The phenethylamino-indole-thioether linkage may pose synthesis hurdles (e.g., regioselective thiol coupling), unlike simpler oxadiazole-based analogues.
  • Data Limitations: No in vitro or in vivo data for the target compound exists in the provided evidence; further studies on solubility (logP ~3.5 predicted) and ADMET are critical.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2,6-difluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide?

A multi-step synthesis approach is typically employed, involving:

  • Thioether linkage formation : Reacting a 2-oxo-2-(phenethylamino)ethyl thiol intermediate with a 3-substituted indole precursor under controlled pH (e.g., basic conditions) to form the thioether bond .
  • Amide coupling : Using carbodiimide-based reagents (e.g., DCC or EDC) to conjugate the 2,6-difluorobenzoyl moiety to the ethylenediamine linker.
  • Purification : Flash chromatography (e.g., CH₂Cl₂/EtOH gradients) and recrystallization (EtOH/H₂O) ensure purity, with yields optimized via reaction stoichiometry and temperature control .

Q. How is structural validation of this compound achieved in academic research?

Key techniques include:

  • Spectroscopic analysis : ¹H/¹³C NMR to confirm proton environments (e.g., aromatic protons at δ 7.15 ppm for difluorophenyl groups) and carbonyl resonances (C=O at ~168 ppm) .
  • X-ray crystallography : Resolving crystal packing and bond angles (e.g., mean C–C bond length deviations <0.003 Å) to validate stereochemistry and intermolecular interactions .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets?

Adopt a hierarchical experimental framework :

  • In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) for target receptors.
  • Cellular models : Employ dose-response studies (e.g., IC₅₀ determination) in cancer cell lines, with controls for cytotoxicity (e.g., MTT assays) .
  • Theoretical modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses, guided by crystallographic data from analogous compounds .
  • Replication : Use randomized block designs with split-plot arrangements to account for variables like incubation time and solvent effects .

Q. What strategies resolve contradictions in reported biochemical activity data?

  • Meta-analysis : Systematically compare datasets across studies, identifying variables such as assay conditions (pH, temperature) or solvent polarity that influence activity .
  • Mechanistic studies : Conduct kinetic assays (e.g., stop-flow spectroscopy) to distinguish between competitive vs. non-competitive inhibition modes.
  • Methodological refinement : Replicate conflicting experiments using advanced techniques (e.g., cryo-EM for structural insights) or standardized protocols (e.g., OECD guidelines for ecotoxicity) .

Q. How can the environmental fate of this compound be assessed in long-term studies?

Follow the INCHEMBIOL framework :

  • Physicochemical profiling : Determine logP (lipophilicity), hydrolysis rates, and photostability under UV light.
  • Ecotoxicology : Use microcosm models to evaluate bioaccumulation in aquatic organisms (e.g., Daphnia magna) and soil microbiota.
  • Degradation pathways : Employ LC-MS/MS to identify transformation products under aerobic/anaerobic conditions.
  • Risk modeling : Integrate data into probabilistic models (e.g., Monte Carlo simulations) to predict ecological and human exposure risks.

Methodological Guidance

Q. How should researchers integrate theoretical frameworks into studies of this compound?

  • Link to conceptual models : For example, apply the "lock-and-key" hypothesis to rationalize structure-activity relationships (SAR) or use QSAR models to predict toxicity .
  • Hypothesis-driven design : Formulate testable hypotheses (e.g., "The difluorophenyl group enhances metabolic stability via reduced CYP450 recognition") and validate through iterative experimentation .

Q. What statistical approaches are recommended for analyzing dose-response data?

  • Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀ values.
  • ANOVA with post-hoc tests : Use Tukey’s HSD to compare treatment groups in multi-variable experiments (e.g., rootstock impact on compound uptake in plants) .
  • Bayesian inference : Model uncertainty in low-sample-size studies, such as rare adverse event prediction.

Data Reporting Standards

  • Transparency : Disclose synthetic yields, purity (HPLC ≥98%), and spectral data (e.g., IR ν(C=O) at 1720 cm⁻¹) in supplementary materials .
  • Reproducibility : Publish step-by-step protocols for critical steps (e.g., thioether formation) and raw datasets in public repositories.

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